3-Bromo-6,7-difluoroquinoline
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Overview
Description
3-Bromo-6,7-difluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is a fundamental structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6,7-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Electrophilic Reagents: Bromine, iodine.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products Formed:
Substituted Quinoline Derivatives: Formed by substitution reactions.
Oxidized or Reduced Quinoline Compounds: Formed by oxidation or reduction reactions.
Coupled Products: Formed by cross-coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-6,7-difluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations and the development of new synthetic methodologies .
Biology and Medicine: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials for electronic applications. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Bromo-6,7-dichloroquinoline: Similar structure but with chlorine atoms instead of fluorine.
3-Bromo-6,7-dimethylquinoline: Similar structure but with methyl groups instead of fluorine.
3-Bromo-6,7-difluoroisoquinoline: Similar structure but with an isoquinoline ring instead of quinoline.
Uniqueness: 3-Bromo-6,7-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for various applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-6,7-difluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKICKXMXHFBARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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